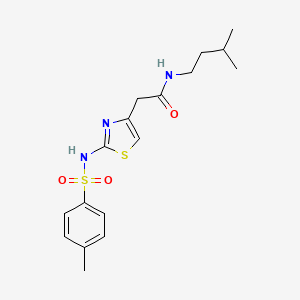

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell membrane integrity, or interfere with metabolic pathways .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Actividad Biológica

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O2S2

- Molecular Weight : 304.45 g/mol

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that thiazole-(benz)azole derivatives showed promising anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 10 | Apoptosis induction |

| 6g | C6 | 15 | Cell cycle arrest |

Acetylcholinesterase Inhibition

Compounds with a thiazole core have been explored for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. Although specific data for this compound is limited, related thiazole compounds have shown significant inhibition of AChE with IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.

- Apoptotic Pathways : The compound likely activates apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : By affecting cell cycle checkpoints, this compound may prevent uncontrolled cell proliferation.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that thiazole derivatives can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and necrosis.

- In Vivo Studies : Animal models treated with thiazole compounds showed reduced tumor sizes and improved survival rates compared to control groups, indicating potential for therapeutic use.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide and its derivatives have been investigated for their antimicrobial properties. Sulfonamide compounds, including those with thiazole moieties, are known for their effectiveness against a range of bacterial pathogens. Research indicates that the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticonvulsant Properties

The compound's structural similarity to other known anticonvulsants suggests potential efficacy in treating epilepsy and other seizure disorders. Studies have shown that thiazole-based compounds can modulate neurotransmitter systems, which is crucial for anticonvulsant activity .

Inhibition of Cancer Cell Proliferation

Recent studies have indicated that compounds containing sulfonamide and thiazole groups can act as inhibitors of cancer cell proliferation. The mechanism often involves the disruption of specific signaling pathways essential for tumor growth. For instance, the compound may inhibit Nek2/Hec1 interactions, which are vital in mitosis and cancer progression .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. Its ability to bind to specific enzymes makes it a valuable tool in understanding enzyme kinetics and mechanisms. For example, the compound has been tested against various hydrolases and kinases, providing insights into its inhibitory effects and potential therapeutic uses .

Structural Biology

The compound's unique structural features allow it to serve as a model for studying protein-ligand interactions. X-ray crystallography has been employed to elucidate the binding modes of similar compounds, aiding in the design of more effective inhibitors for therapeutic targets .

Medicinal Chemistry

Drug Design and Development

The incorporation of thiazole and sulfonamide functionalities into drug design has proven beneficial in enhancing pharmacological profiles. The structural diversity provided by this compound allows medicinal chemists to modify existing scaffolds for improved potency and selectivity against specific biological targets .

Case Studies in Drug Development

Several case studies highlight the successful application of similar compounds in clinical settings. For instance, derivatives of sulfonamide-thiazole structures have progressed through preclinical trials demonstrating promising results in treating bacterial infections and certain cancers . These findings underscore the importance of continuing research into this class of compounds.

Propiedades

IUPAC Name |

N-(3-methylbutyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-12(2)8-9-18-16(21)10-14-11-24-17(19-14)20-25(22,23)15-6-4-13(3)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDZQJVXQPVPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.